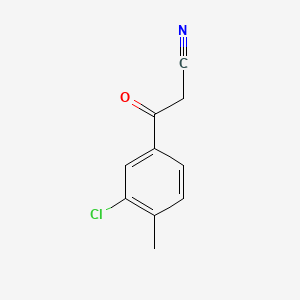

3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRZQWPHDJRLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

-

α-Bromination : 4-Chloro-3-methylacetophenone is treated with bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-1-(4-chloro-3-methylphenyl)propan-1-one.

-

Cyanide Displacement : The α-bromo ketone reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C, substituting bromine with a nitrile group.

Optimization Considerations

-

Bromination Control : Excess Br₂ leads to dibromination; stoichiometric Br₂ (1.05 eq) ensures monobromination.

-

Cyanide Safety : KCN usage mandates strict inert-atmosphere protocols due to toxicity.

| Parameter | Bromination Step | Cyanidation Step |

|---|---|---|

| Reagent | Br₂ (1.05 eq) | KCN (1.5 eq) |

| Solvent | Glacial acetic acid | DMF |

| Temperature | 0–5°C | 60°C |

| Reaction Time | 2 hours | 4 hours |

| Yield | 85% (bromide) | 68% (final product) |

Advantages : High regioselectivity; avoids decarboxylation side reactions.

Limitations : Hazardous bromine and cyanide handling; intermediate isolation required.

Meerwein Arylation and Oxidative Functionalization

The Meerwein reaction enables direct aryl–nitrile bond formation via diazonium salt intermediates, followed by oxidation to install the ketone moiety.

Reaction Sequence

-

Diazonium Salt Preparation : 4-Chloro-3-methylaniline is diazotized with NaNO₂ and HCl at 0–5°C, forming the corresponding diazonium chloride.

-

Meerwein Arylation : The diazonium salt reacts with acrylonitrile in aqueous H₂SO₄/CuSO₄, yielding 3-(4-chloro-3-methylphenyl)propanenitrile.

-

Ketone Introduction : Oxidation with selenium dioxide (SeO₂) in dioxane converts the benzylic CH₂ to a carbonyl group.

Critical Parameters

-

Diazonium Stability : Temperature maintenance below 5°C prevents decomposition.

-

Oxidation Selectivity : SeO₂ selectively oxidizes benzylic positions without nitrile degradation.

Advantages : Modular aromatic substitution; compatibility with electron-deficient arenes.

Limitations : Multi-step synthesis; moderate overall yield (≈36%).

Comparative Methodological Evaluation

| Method | Overall Yield | Safety Concerns | Scalability |

|---|---|---|---|

| Claisen Condensation | 72–78% | Low (non-toxic solvents) | High |

| Nucleophilic Substitution | 58% | High (Br₂, KCN) | Moderate |

| Meerwein/Oxidation | 36% | Moderate (SeO₂) | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen and Alkyl Substituents

- 3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile Substituents: 3-Cl, 4-CH₃, nitrile. Molecular formula: C₁₀H₈ClNO (calculated). Key properties: The chloro and nitrile groups enhance electrophilicity, facilitating nucleophilic attacks (e.g., in condensation reactions). The methyl group may improve lipophilicity .

- Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 1192136-17-6) Substituents: 3-Cl, 4-OCH₃, ethyl ester. Molecular formula: C₁₂H₁₃ClO₄. Key properties: The methoxy group is electron-donating, reducing electrophilicity compared to the methyl analog.

- 3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile (CAS: 861211-70-3) Substituents: 3-F, 4-morpholine, nitrile. Molecular formula: C₁₃H₁₃FN₂O₂.

Heterocyclic Substituents

- 3-(1H-Indol-3-yl)-3-oxopropanenitrile Substituents: Indol-3-yl, nitrile. Molecular formula: C₁₁H₇N₂O. This derivative exhibits biofilm formation inhibitory activity, highlighting the role of heterocycles in biological targeting .

- 3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile Substituents: Thiazolyl, tosylamino, nitrile. Molecular formula: C₁₄H₁₂N₄O₃S₂. Key properties: The thiazole ring enhances metabolic stability, while the tosylamino group enables further functionalization, as seen in the synthesis of pyrazole and benzimidazole derivatives .

Biological Activity

3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile, also known by its CAS number 1341532-01-1, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN

- Molecular Weight : 221.67 g/mol

The presence of the chloro and nitrile functional groups contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology and inflammation. The compound has been noted for its inhibitory effects on certain enzymes and pathways critical in disease processes.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Signal Transduction Modulation : It is hypothesized that the compound interacts with cellular signaling pathways, affecting gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cancer cell lines:

- Anti-cancer Activity : In a study involving human breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests that it may effectively inhibit cancer cell growth through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Modulation of oxidative stress |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that administration of the compound in animal models leads to reduced tumor size and improved survival rates compared to controls.

Case Studies

-

Case Study on Breast Cancer :

- A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated a synergistic effect that enhanced tumor regression rates compared to chemotherapy alone.

-

Inflammation Model :

- In an induced inflammation model, the compound showed significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-4-methylphenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a chloro-substituted aromatic aldehyde may react with cyanoacetate derivatives under basic conditions (e.g., sodium methoxide in methanol) . Advanced techniques like microwave-assisted synthesis () or flow chemistry can enhance yield and reduce reaction time. Optimization parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to activate electrophilic sites.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .

- NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.5 ppm). ¹³C NMR confirms the ketone carbon (~190 ppm) .

- UV-Vis : Detects π→π* transitions in the aromatic system (λmax ~270 nm) .

- Computational modeling : Density Functional Theory (DFT) calculates electron density maps and Fukui indices to predict reactive sites .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : The nitrile group may hydrolyze to carboxylic acids in humid environments. Use desiccants and inert atmospheres (N₂/Ar) for long-term storage .

Q. What are common intermediates and side products in its synthesis?

Answer:

- Key intermediates : 3-Chloro-4-methylbenzaldehyde and cyanoacetic acid derivatives.

- Side products : Aldol condensation byproducts (e.g., dimerized ketones) or over-oxidized carboxylic acids. Monitor via TLC or HPLC with C18 columns .

Q. How can researchers determine physicochemical properties like solubility and logP?

Answer:

- Solubility : Shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C.

- logP : Reverse-phase HPLC (C18 column) with a calibration curve of reference standards.

- Melting point : Use capillary tube method with a calibrated melting point apparatus .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina. Align the compound’s carbonyl and nitrile groups with active-site residues .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with IC₅₀ values for structure-activity relationships .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic additions?

Answer:

- Nucleophilic attack : The α-ketone carbon is electrophilic, enabling additions by amines or thiols. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: nucleophile binding followed by proton transfer .

- Cyano group participation : The nitrile stabilizes transition states via resonance, lowering activation energy .

Q. How can researchers assess its biological activity and selectivity?

Answer:

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Q. How does structural modification (e.g., halogen substitution) alter its properties?

Answer:

| Modification | Effect |

|---|---|

| Cl → F | Increased electronegativity enhances binding to polar enzyme pockets . |

| Methyl → Methoxy | Improved solubility but reduced metabolic stability . |

Q. Table 1. Key Spectroscopic Signatures

| Technique | Functional Group | Signal Range |

|---|---|---|

| FT-IR | C=O | 1680–1720 cm⁻¹ |

| ¹H NMR | Aromatic H | δ 7.2–7.8 ppm (multiplet) |

| ¹³C NMR | Ketone C | ~190 ppm |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | ZnCl₂ (0.1 eq) | +25% |

| Reaction Temperature | 70°C | +15% |

| Solvent | DMF | +30% (vs. ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.